
Acetazolamide-d3
Overview
Description
Acetazolamide-d3 is a deuterated form of acetazolamide, a carbonic anhydrase inhibitor. It is commonly used in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling. Acetazolamide itself is used to treat conditions such as glaucoma, epilepsy, mountain sickness, periodic paralysis, central sleep apnea, and idiopathic intracranial hypertension .
Mechanism of Action
Target of Action
Acetazolamide-d3, also known as Acetazolamide, primarily targets the enzyme carbonic anhydrase . This enzyme plays a crucial role in maintaining the balance of carbon dioxide and water in the body .
Mode of Action
This compound acts by reversibly inhibiting the carbonic anhydrase enzyme . This inhibition results in a reduction of hydrogen ion secretion at the renal tubule and an increased renal excretion of sodium, potassium, bicarbonate, and water . In vitro studies have also found that this compound acidifies the cytosol and activates kinases that subsequently force synaptic recycling mechanisms, hence modulating synaptic performance .
Biochemical Pathways
The inhibition of carbonic anhydrase by this compound affects several biochemical pathways. It leads to a decrease in the formation of hydrogen ions and bicarbonate from carbon dioxide and water . This action has a significant impact on the body’s pH balance and fluid regulation . Furthermore, it has been suggested that more contemporary studies have focused on cellular membrane ion/water channel activity .
Pharmacokinetics
After oral ingestion, this compound is rapidly absorbed with a Tmax of 2–4 hours and a bioavailability of >90% . Its volume of distribution is 0.3 L/kg, and plasma protein binding is 90–95% . The plasma elimination half-life values in adults are 10–15 hours .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the acid-base status of the patient may alter the distribution of this compound in the cerebrospinal fluid (CSF) and brain . Furthermore, the drug’s efficacy in the context of acute mountain sickness (AMS) is likely due to a multitude of effects, including metabolic acidosis resulting from renal carbonic anhydrase inhibition, improvements in ventilation from tissue respiratory acidosis, improvements in sleep quality from carotid body carbonic anhydrase inhibition, and effects of diuresis .
Biochemical Analysis
Biochemical Properties
Acetazolamide D3 interacts with various enzymes and proteins, primarily through the inhibition of carbonic anhydrase . This inhibition reduces the secretion of certain fluids, decreases renal blood flow and glomerular filtration, and can act to discharge abnormal discharge or neurons in the central nervous system .
Cellular Effects
Acetazolamide D3 has a profound impact on various types of cells and cellular processes . It influences cell function by focusing on cellular membrane ion/water channel activity . It effectively reduces intracranial pressure (ICP), irrespective of the mode of drug administration and level of anaesthesia . The effect appears to occur via a direct action on the choroid plexus and an associated decrease in cerebrospinal fluid secretion .
Molecular Mechanism
The molecular mechanism of Acetazolamide D3 primarily involves the inhibition of carbonic anhydrase . This leads to an increased transneuronal chloride gradient, increased chloride current, and increased inhibition . It also affects the pharmacokinetics of other drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetazolamide D3 change over time . It has been observed that the prolonged use of Acetazolamide D3 is likely to be limited due to common adverse events . A better understanding of Acetazolamide D3’s clinical impact and molecular mechanisms is sure to elaborate on both healthy physiological mechanisms and disease .
Dosage Effects in Animal Models
In animal models, the effects of Acetazolamide D3 vary with different dosages . For instance, in dogs, the usual dose is 3.5 to 5 mg per pound every 6 hours when treating metabolic acidosis or glaucoma . In cats, the usual dose is 3.5 mg per pound every 8 hours .
Metabolic Pathways
Acetazolamide D3 is involved in various metabolic pathways . It inhibits carbonic anhydrase, causing a reduction in the availability of hydrogen ions for active transport in the renal tubule lumen . This leads to alkaline urine and an increase in the excretion of bicarbonate, sodium, potassium, and water .
Transport and Distribution
Acetazolamide D3 is transported and distributed within cells and tissues . After oral ingestion, Acetazolamide D3 is rapidly absorbed with a bioavailability of >90% . Its volume of distribution is 0.3 L/kg, and plasma protein binding is 90–95% . It is not metabolized and approximately 100% of an administered dose is excreted as unchanged Acetazolamide D3 in urine .
Subcellular Localization
It is known that Acetazolamide D3 can aggregate in distinct patterns within various cellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetazolamide-d3 involves the incorporation of deuterium atoms into the acetazolamide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated acetic anhydride with 5-amino-1,3,4-thiadiazole-2-sulfonamide under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the high purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the product’s quality .
Chemical Reactions Analysis
Types of Reactions
Acetazolamide-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of thiol derivatives to sulfonyl chlorides.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions involving sulfonamide groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite or chlorine gas.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines and hydrazones.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
Therapeutic Applications
1. Treatment of Glaucoma and Idiopathic Intracranial Hypertension
- Acetazolamide is commonly prescribed for reducing intraocular pressure in glaucoma patients and managing idiopathic intracranial hypertension. Its mechanism involves decreasing the production of aqueous humor and cerebrospinal fluid, respectively .
2. Management of Altitude Sickness
- The drug is effective in preventing altitude sickness by promoting acclimatization through metabolic acidosis, which enhances oxygen delivery to tissues .
3. Heart Failure Management
- Recent studies indicate that acetazolamide can improve diuretic efficiency in patients with acute decompensated heart failure. In a clinical trial, the addition of acetazolamide to standard loop diuretics resulted in significantly higher rates of successful decongestion among patients .
4. Epilepsy Treatment
- Acetazolamide has been used as an adjunctive treatment for certain types of epilepsy. It is believed to increase seizure thresholds through modulation of intracellular pH and inflammation .
Pharmacokinetic Studies
The use of acetazolamide-d3 allows researchers to better understand the pharmacokinetics of acetazolamide without interference from endogenous compounds. Studies have shown that:
- Absorption and Metabolism : this compound exhibits similar absorption characteristics to its non-deuterated counterpart but provides clearer insights into metabolic pathways due to its isotopic labeling .
- Urinary Excretion Studies : Research involving urine samples has demonstrated the efficacy of this compound as a tracer for quantifying acetazolamide levels and metabolites, enhancing the understanding of its pharmacokinetic profile .
Case Studies
Case Study 1: Acute Decompensated Heart Failure
- In a multicenter trial involving 519 patients, those receiving intravenous acetazolamide showed a 42.2% success rate in decongestion compared to 30.5% in the placebo group, highlighting its effectiveness when combined with loop diuretics .
Case Study 2: Epilepsy Management
Comparison with Similar Compounds
Similar Compounds
Methazolamide: Another carbonic anhydrase inhibitor used to treat glaucoma.
Dorzolamide: A topical carbonic anhydrase inhibitor used in eye drops for glaucoma.
Brinzolamide: Similar to dorzolamide, used for reducing intraocular pressure.
Uniqueness
Acetazolamide-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it an invaluable tool in pharmacokinetic studies and quality control processes .
Biological Activity
Acetazolamide-d3 (d3-AZM) is a deuterated form of acetazolamide, a well-known carbonic anhydrase inhibitor used primarily in the treatment of various medical conditions, including glaucoma, epilepsy, and altitude sickness. The biological activity of d3-AZM is closely related to its mechanism of action, pharmacokinetics, and clinical implications. This article will explore these aspects in detail, supported by data tables and case studies.
Carbonic Anhydrase Inhibition
Acetazolamide functions by inhibiting carbonic anhydrase (CA), an enzyme that catalyzes the reversible reaction between carbon dioxide and water to form carbonic acid. By inhibiting CA, d3-AZM leads to an accumulation of carbonic acid, resulting in decreased blood pH (increased acidity). This mechanism is crucial for its diuretic effects and its ability to reduce intraocular pressure:
- Increased Excretion : The inhibition of CA in the proximal tubule of the nephron results in increased excretion of bicarbonate, sodium, and chloride, leading to diuresis.
- Reduced Aqueous Humor Production : In the eye, inhibition of CA decreases aqueous humor secretion, beneficial for treating glaucoma.
- Antiepileptic Effects : The modulation of neuronal excitability through CA inhibition is thought to contribute to its antiepileptic effects by affecting GABA-A signaling and calcium ion dynamics in neurons .
Pharmacokinetics
- Absorption : Acetazolamide is well absorbed when administered orally.
- Distribution : It exhibits high binding affinity to carbonic anhydrase-rich tissues such as kidneys and red blood cells.
- Metabolism : d3-AZM does not undergo significant metabolic alteration.
- Excretion : The plasma half-life ranges from 6 to 9 hours, with renal excretion being the primary elimination route .
Table 1: Clinical Applications of this compound
Condition | Mechanism | Clinical Outcome |
---|---|---|
Glaucoma | Reduces aqueous humor production | Decreased intraocular pressure |
Epilepsy | Modulates neuronal excitability | Reduction in seizure frequency |
Metabolic Alkalosis | Increases bicarbonate excretion | Correction of acid-base balance |
Acute Mountain Sickness | Reduces symptoms by inducing metabolic acidosis | Alleviation of altitude sickness |
Case Studies
-
Case Study on Worsening Acidosis
Two patients with chronic obstructive pulmonary disease (COPD) experienced worsening acidosis after receiving acetazolamide for acute respiratory failure. Both patients showed significant changes in arterial blood gas measurements post-administration, indicating potential risks associated with its use in specific populations . -
Renal Complications Post-Acetazolamide Administration
A report detailed a patient who developed acute kidney injury (AKI) after receiving acetazolamide for metabolic alkalosis. The patient presented with flank pain and decreased urine output but responded well to fluid resuscitation and bicarbonate therapy . This highlights the importance of monitoring renal function during treatment.
Research Findings
Recent studies have focused on the biological activity of this compound concerning its pharmacological properties:
- In Vitro Studies : Research has shown that d3-AZM maintains similar inhibitory effects on carbonic anhydrase compared to non-deuterated forms, confirming its potential for use in pharmacokinetic studies where isotopic labeling is beneficial .
- Bone Health Implications : Chronic use of carbonic anhydrase inhibitors like acetazolamide has been linked to changes in bone mineral density, necessitating further investigation into long-term effects on skeletal health .
Properties
IUPAC Name |
2,2,2-trideuterio-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKPWHYZMXOIDC-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675501 | |
Record name | N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189904-01-5 | |
Record name | N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)(~2~H_3_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why was Acetazolamide D3 chosen as the internal standard for this LC-MS/MS assay?
A1: The research article focuses on developing a sensitive and reliable method to quantify Acetazolamide in human plasma []. Acetazolamide D3, a deuterated form of Acetazolamide, likely shares very similar physicochemical properties with the analyte. This similarity makes it an ideal internal standard for several reasons:
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